molecular formula C23H23ClN2O3S B300958 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B300958
M. Wt: 443 g/mol
InChI Key: YFLUNMXDYZDUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide, also known as BML-210, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide is not fully understood, but it has been suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS) in cells, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in various studies. In addition to its anti-inflammatory and neuroprotective effects, 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has been found to reduce oxidative stress in cells and decrease the production of pro-inflammatory cytokines. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide and to identify any potential side effects or limitations for its use in therapeutic applications.
In conclusion, 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of research. Its synthesis method has been well-established, and it has been shown to have low toxicity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects for its use in therapeutic applications.

Synthesis Methods

According to a study published in the Journal of Medicinal Chemistry, 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloro-α-methylbenzeneacetic acid with 4-methylbenzyl chloride to form the intermediate compound, which is then reacted with benzenesulfonyl chloride to produce 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide. The final product is obtained through recrystallization in ethyl acetate.

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential therapeutic applications in various fields of research. In a study published in the Journal of Neurochemistry, 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide was found to have neuroprotective effects in a rat model of Parkinson's disease. Another study published in the Journal of Investigative Dermatology showed that 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide had anti-inflammatory effects in a mouse model of psoriasis. 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C23H23ClN2O3S/c1-17-8-11-19(12-9-17)15-26(30(28,29)21-6-4-3-5-7-21)16-23(27)25-22-14-20(24)13-10-18(22)2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

YFLUNMXDYZDUBK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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